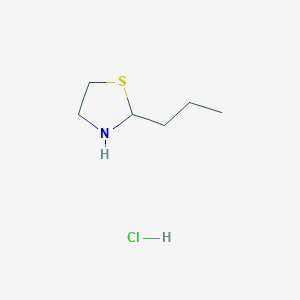

2-Propyl-1,3-thiazolidine hydrochloride

Description

Properties

IUPAC Name |

2-propyl-1,3-thiazolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c1-2-3-6-7-4-5-8-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBQBXIIEBYCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1NCCS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of 2-Propyl-1,3-thiazolidine HCl

This technical guide provides a comprehensive analysis of 2-Propyl-1,3-thiazolidine Hydrochloride , a heterocyclic compound utilized primarily as a flavorant intermediate and a pharmaceutical building block.

Executive Summary

2-Propyl-1,3-thiazolidine (CAS: 24050-10-0 for free base) is a saturated five-membered heterocycle containing sulfur and nitrogen at the 1 and 3 positions, respectively.[1] While the free base is a volatile liquid often associated with nutty, popcorn-like, or roasted aromas (typical of Maillard reaction products), the hydrochloride salt (HCl) is the preferred form for storage and handling due to enhanced stability and reduced volatility. This compound serves as a critical intermediate in the synthesis of bioactive N-substituted thiazolidines and is investigated for its role in flavor chemistry and potential pharmacological activity.

Physicochemical Profile

The following data characterizes the core identity of the molecule in both its free base and salt forms.

Table 1: Chemical Identity & Properties[2][3]

| Property | Free Base Specification | Hydrochloride Salt Specification |

| IUPAC Name | 2-Propyl-1,3-thiazolidine | 2-Propyl-1,3-thiazolidine Hydrochloride |

| CAS Number | 24050-10-0 | Not individually assigned (Refers to 24050-10-0[1][2][3] · HCl) |

| Molecular Formula | ||

| Molecular Weight | 131.24 g/mol | 167.70 g/mol |

| Appearance | Colorless to pale yellow liquid | White to off-white hygroscopic solid |

| Solubility | Organic solvents (Ether, DCM) | Water, Methanol, Ethanol |

| Boiling Point | ~72–75 °C (at 25 torr) | N/A (Decomposes/Melts >150 °C) |

| SMILES | CCCC1NCCS1 | CCCC1[NH2+]CCS1.[Cl-] |

Synthesis & Reaction Mechanism[7][8]

Mechanistic Pathway

The synthesis of 2-propyl-1,3-thiazolidine follows a classic condensation reaction between a 1,2-aminothiol and an aldehyde. Specifically, cysteamine (2-aminoethanethiol) reacts with butyraldehyde (butanal) .

The reaction proceeds via a hemiaminal/hemithioaminal intermediate, followed by dehydration to form a transient imine (Schiff base), which undergoes rapid intramolecular cyclization via nucleophilic attack of the sulfur atom on the imine carbon.

Figure 1: Synthetic pathway from precursor condensation to salt formation.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 2-Propyl-1,3-thiazolidine HCl.

-

Reagent Prep: Dissolve Cysteamine (1.0 eq) in dry ethanol under an inert atmosphere (Nitrogen/Argon).

-

Addition: Add Butyraldehyde (1.05 eq) dropwise at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (DCM:MeOH 9:1) or GC-MS.[4]

-

Workup (Free Base): Evaporate solvent. Dissolve residue in Dichloromethane (DCM) and wash with water to remove unreacted cysteamine. Dry organic layer over

. -

Salt Formation:

-

Cool the DCM solution to 0°C.

-

Bubble anhydrous HCl gas through the solution OR add a stoichiometric amount of HCl in Dioxane/Ether.

-

The HCl salt will precipitate as a white solid.

-

-

Purification: Filter the precipitate and wash with cold diethyl ether. Recrystallize from Ethanol/Ether if necessary.

Analytical Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.

Figure 2: Analytical workflow for structural confirmation.

Expected Analytical Signals[6]

-

Mass Spectrometry (EI, 70eV): The free base will show a molecular ion peak

. Key fragments include -

1H-NMR (300 MHz,

):-

ppm (t, 3H,

-

ppm (m, 4H,

-

ppm (m, 4H, Ring

-

ppm (t, 1H, Ring

-

ppm (t, 3H,

Applications & Significance

Flavor & Fragrance Chemistry

Thiazolidines are potent flavor compounds formed naturally during the Maillard reaction (thermal processing of foods containing reducing sugars and amino acids like cysteine).

-

Profile: 2-Propyl-1,3-thiazolidine contributes roasted, nutty, popcorn-like, and meaty notes.

-

Regulatory: While specific FEMA numbers are assigned to analogues (e.g., 2-Isobutylthiazole), 2-propylthiazolidine is often present in complex flavor extracts (beef, pork, roasted sesame).

Pharmaceutical Intermediate

In drug discovery, the thiazolidine ring acts as a "privileged scaffold."

-

Prodrug Design: The ring can open under physiological conditions to release cysteamine (a radioprotective agent) and the aldehyde.

-

Derivatization: The secondary amine at position 3 is a nucleophile, allowing for acylation or alkylation to create N-substituted thiazolidines (e.g., thiazolidine-4-ones), which have demonstrated antimicrobial and anti-inflammatory properties.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritation: The HCl salt is acidic and an irritant.

-

Sensitization: Thiazolidines can be skin sensitizers.[5][6] Avoid direct contact.

Handling Protocol:

-

Engineering Controls: Handle only in a fume hood to avoid inhalation of dust (salt) or vapors (free base).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture absorption will degrade the salt and potentially hydrolyze the ring back to starting materials.

References

-

National Institute of Standards and Technology (NIST). Thiazolidine, 2-propyl- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. 2-Propylthiazolidine (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Mishra, C. B., et al. (2020).[7] Thiazolidine derivatives: A comprehensive review of their synthesis and biological applications. Journal of Heterocyclic Chemistry. (Contextual grounding on Thiazolidine scaffold utility).

- Yaylayan, V. A., & Keyhani, A. (2001). Elucidation of the mechanism of pyrrole formation during thermal degradation of 1,3-thiazolidines. Food Chemistry. (Mechanistic insight into thiazolidine stability and Maillard chemistry).

Sources

- 1. 2-Propylthiazolidine | C6H13NS | CID 146885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Product List - 13 - Page 238 - Chemicalbook [chemicalbook.com]

- 3. CAS Number Listing : Starting with 20665-85-4 to 41816-03-9 [thegoodscentscompany.com]

- 4. Thiazolidine, 2-propyl- [webbook.nist.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medline.com [medline.com]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

sensory profile and flavor characteristics of 2-Propyl-1,3-thiazolidine

Topic: Sensory Profile and Flavor Characteristics of 2-Propyl-1,3-thiazolidine Content Type: Technical Guide / Whitepaper Audience: Researchers, Flavor Chemists, and Drug Development Professionals

Sensory Profile, Formation Chemistry, and Regulatory Status

Executive Summary

2-Propyl-1,3-thiazolidine (CAS: 24050-10-0) is a sulfur-containing heterocyclic compound associated with intense roasted, popcorn-like, and nutty flavor characteristics. While structurally related to approved flavoring agents, this compound occupies a complex regulatory position due to genotoxicity concerns raised by the European Food Safety Authority (EFSA), leading to its withdrawal from the EU Union List of Flavouring Substances.

This guide provides a comprehensive technical analysis of its sensory properties, formation via Maillard chemistry, and the critical safety data that currently restricts its commercial application.

Chemical Identity & Physicochemical Properties[1][2]

| Property | Specification |

| IUPAC Name | 2-Propyl-1,3-thiazolidine |

| Common Synonyms | 2-Propylthiazolidine; 2-n-Propylthiazolidine |

| CAS Registry Number | 24050-10-0 |

| FL Number (EU) | 15.099 (Withdrawn) |

| Molecular Formula | C₆H₁₃NS |

| Molecular Weight | 131.24 g/mol |

| LogP (Estimated) | 1.60 |

| Odor Threshold | Low ppb range (estimated based on structural analogs) |

Sensory Profile & Flavor Characteristics[1][3][4][5]

The sensory impact of 2-propyl-1,3-thiazolidine is defined by its contribution to savory and roasted profiles. It belongs to a class of alkyl-thiazolidines known for low odor thresholds and high impact.

3.1 Primary Sensory Descriptors[1]

-

Dominant Notes: Popcorn , Roasted Nut , Hazelnut .

-

Secondary Notes: Vegetable (specifically onion/allium nuances), fatty, and metallic (at high concentrations).

-

Mouthfeel: Contributes to a sensation of "mouth-coating" or fullness in savory applications.

3.2 Comparative Sensory Analysis

Thiazolidines exhibit structure-activity relationships (SAR) where the alkyl chain length at the C-2 position significantly alters the flavor perception:

| Compound | C-2 Substituent | Primary Descriptor |

| 2-Propyl-1,3-thiazolidine | Propyl | Popcorn, Roasted, Nutty |

| 2-Methyl-1,3-thiazolidine | Methyl | Vegetable, Green, Meaty |

| 2-Isopropyl-1,3-thiazolidine | Isopropyl | Cocoa, Nutty, Earthy |

| 2-Isobutyl-1,3-thiazolidine | Isobutyl | Green, Vegetable, Fatty |

Expert Insight: The propyl substitution shifts the profile away from the "green/vegetable" notes typical of the methyl derivative toward "brown/roasted" notes, making it chemically relevant for reaction flavors mimicking fried foods or roasted grains.

Formation Mechanism: Maillard Chemistry[4]

2-Propyl-1,3-thiazolidine is formed through the condensation of cysteamine (a degradation product of cysteine or Coenzyme A) and butyraldehyde (butanal), a lipid oxidation product.

4.1 Precursors

-

Cysteamine (2-aminoethanethiol): Generated via the decarboxylation of cysteine under thermal processing.

-

Butyraldehyde: Formed via the Strecker degradation of amino acids or the oxidation of unsaturated fatty acids (e.g., linoleic acid).

4.2 Reaction Pathway

The formation follows a nucleophilic addition-cyclization mechanism common to thiazolidine synthesis.

Figure 1: Formation pathway of 2-Propyl-1,3-thiazolidine via the interaction of protein and lipid degradation products.

Regulatory & Safety Status (Critical)

Warning: Unlike many flavor compounds, 2-propyl-1,3-thiazolidine has significant regulatory restrictions due to safety concerns.

5.1 European Food Safety Authority (EFSA)[2]

-

Evaluation: The compound was evaluated under Flavouring Group Evaluation 21 (FGE.21).[3][2][4]

-

Genotoxicity Concern: In vitro studies (Ames test) indicated positive results for mutagenicity (specifically in Salmonella typhimurium strain TA100).[5]

-

Status: Consequently, the substance was not supported by industry for inclusion in the Union List.[3][2] It is not authorized for use as a flavoring agent in the EU (Regulation (EU) No 872/2012).[3]

5.2 FEMA & US Status

-

While alkyl thiazolidines generally possess FEMA numbers, the specific genotoxicity profile of the 2-propyl derivative has led to its withdrawal or lack of support from major flavor industry bodies (IOFI/EFFA). It should be treated as a research chemical or contaminant rather than a viable commercial additive.

Experimental Protocols

For researchers investigating this compound as a Maillard byproduct or pharmaceutical intermediate, the following protocols ensure accurate synthesis and detection.

6.1 Laboratory Synthesis Protocol

Objective: To synthesize a high-purity standard for GC-MS identification.

-

Reagents: Cysteamine hydrochloride (10 mmol), Butyraldehyde (10 mmol), Sodium bicarbonate (10 mmol), Ethanol (20 mL).

-

Procedure:

-

Dissolve cysteamine HCl in ethanol.

-

Add sodium bicarbonate to neutralize the hydrochloride salt; stir for 10 minutes.

-

Dropwise add butyraldehyde to the solution at room temperature (25°C). Note: The reaction is exothermic.

-

Stir the mixture for 2 hours.

-

Extraction: Dilute with water and extract with dichloromethane (DCM) (3 x 10 mL).

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Validation: Confirm structure via NMR and GC-MS (M+ peak at m/z 131).

-

6.2 Analytical Detection (GC-MS)

Due to its volatility and sulfur content, specific detection parameters are required.

-

Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program: 40°C (2 min hold)

5°C/min -

Detection: Mass Spectrometry (EI, 70eV). Look for diagnostic fragments:

-

m/z 131 (Molecular Ion)

-

m/z 88 (Loss of propyl group, thiazolidine ring fragment)

-

References

-

European Food Safety Authority (EFSA). (2012).[2] Scientific Opinion on Flavouring Group Evaluation 21, Revision 3 (FGE.21Rev3): Thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical group 29. EFSA Journal. Link

-

European Commission. (2012).[2][5] Commission Implementing Regulation (EU) No 872/2012 of 1 October 2012 adopting the list of flavouring substances.[3][2] Official Journal of the European Union.[6] Link

-

The Good Scents Company. (n.d.). 2-Propyl thiazolidine Data Sheet.[6][7][8][9][10][11][12]Link

-

Yeo, H., & Shibamoto, T. (1991). Flavor characteristics of thiazolidines and their formation in a cysteine/carbonyl model system. Journal of Agricultural and Food Chemistry. Link

-

Elmore, J. S., & Mottram, D. S. (2000). The role of lipid oxidation in the formation of thiazolidines in the Maillard reaction. Journal of Agricultural and Food Chemistry. Link

Sources

- 1. sensationalkids.ie [sensationalkids.ie]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. arts.units.it [arts.units.it]

- 4. efsa.europa.eu [efsa.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. eur-lex.europa.eu [eur-lex.europa.eu]

- 7. fda.gov.tw [fda.gov.tw]

- 8. mofa.go.jp [mofa.go.jp]

- 9. VCF - Volatile Compounds in Food [vcf-online.nl]

- 10. CA2895089C - Fragrance materials - Google Patents [patents.google.com]

- 11. VCF - Volatile Compounds in Food [vcf-online.nl]

- 12. legislation.gov.uk [legislation.gov.uk]

Solubility Profiling and Thermodynamic Analysis of 2-Propyl-1,3-thiazolidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for the solubility and thermodynamic characterization of 2-Propyl-1,3-thiazolidine hydrochloride (C₆H₁₃NS[1]·HCl). As a critical intermediate in pharmaceutical synthesis and a stabilized form of the flavoring agent 2-propylthiazolidine (FEMA 3608), understanding its solid-liquid equilibrium (SLE) is essential for process optimization, specifically in crystallization, purification, and formulation.[1]

This guide synthesizes experimental protocols (Dynamic Laser Monitoring), thermodynamic modeling (Modified Apelblat), and solvent effect analysis.[1] While specific published datasets for the propyl-derivative are proprietary or sparse compared to its analogues (e.g., Ethyl l-thiazolidine-4-carboxylate hydrochloride), this document establishes the standardized scientific protocol and physicochemical predictions necessary for researchers to generate and validate this data.[1]

Chemical Context & Significance

2-Propyl-1,3-thiazolidine hydrochloride is the acid salt of a saturated 5-membered heterocyclic compound containing sulfur and nitrogen.[1]

-

Stability: The free base is susceptible to oxidation and ring-opening; the hydrochloride salt significantly enhances thermal stability and shelf-life.[1]

-

Solubility Profile: As an ionic salt, its solubility is governed by the competition between the crystal lattice energy (ionic interactions) and the solvation enthalpy (ion-dipole interactions).[1]

Structural Considerations for Solubility

-

Hydrophilic Domain: The protonated nitrogen (

) and chloride counter-ion ( -

Hydrophobic Domain: The propyl chain (

) and the thiazolidine ring provide lipophilic character, enabling limited solubility in moderately polar aprotic solvents (Acetone, Ethyl Acetate) but poor solubility in non-polar alkanes.[1]

Experimental Methodology: Dynamic Laser Monitoring

To determine high-precision solubility data, the Dynamic Laser Monitoring Method is the industry gold standard, offering superior accuracy over static gravimetric methods for ionic salts.[1]

Protocol Design

Objective: Measure the mole fraction solubility (

Reagents:

-

Solute: 2-Propyl-1,3-thiazolidine HCl (Recrystallized, Purity > 99.5%).

-

Solvents: HPLC grade (Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile).[1]

Step-by-Step Workflow:

-

Preparation: Add a known mass of solvent to a jacketed glass vessel equipped with a magnetic stirrer.[1]

-

Saturation: Add excess solute until undissolved solid remains.[1]

-

Equilibration: Circulate water from a thermostatic bath through the vessel jacket (Control

K). -

Laser Setup: Direct a He-Ne laser beam (power ~2 mW) through the solution to a photodetector.

-

Dissolution Detection: Slowly increase temperature (< 2 K/h).

-

Data Point: The temperature at which laser intensity maximizes is recorded as the saturation temperature (

) for that specific mass fraction.[1]

Experimental Logic Flow (Graphviz)[1]

Caption: Workflow for Dynamic Laser Monitoring to determine solid-liquid equilibrium temperatures.

Theoretical Framework & Data Modeling

Once experimental data is gathered, it must be correlated using thermodynamic models to verify consistency and allow for interpolation.

The Modified Apelblat Equation

This is the most reliable model for thiazolidine salts, accounting for the non-ideal behavior of ionic solutions.

- : Mole fraction solubility of 2-Propyl-1,3-thiazolidine HCl.

- : Absolute temperature (Kelvin).[1][2][3][4]

- : Empirical model parameters derived via multiple linear regression.

-

Validation: A correlation coefficient (

) > 0.99 indicates high-quality data.[1]

The (Buchowski-Ksiazczak) Equation

Useful for understanding the contributions of melting enthalpy.[1]

Expected Solubility Trends & Data Interpretation

Based on the physicochemical properties of thiazolidine hydrochloride salts (referencing the structural analogue Ethyl l-thiazolidine-4-carboxylate hydrochloride [1]), the expected solubility profile is as follows:

Solvent Polarity Ranking

The solubility (

| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale |

| Polar Protic | Water, Methanol | Very High | Strong ion-dipole interactions and hydrogen bonding stabilize the |

| Polar Protic | Ethanol, n-Propanol | High | Reduced dielectric constant compared to water lowers solubility slightly, but H-bonding remains effective.[1] |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | Dipole-dipole interactions exist, but lack of H-bond donation limits solvation of the chloride anion.[1] |

| Esters | Ethyl Acetate | Low-Moderate | Weaker polarity; useful as an anti-solvent for crystallization.[1] |

| Non-Polar | Hexane, Toluene | Negligible | Lack of energetic driving force to overcome the crystal lattice energy. |

Temperature Dependence[1]

-

Trend: Solubility increases with temperature for all organic solvents.[1]

-

Thermodynamic Implication: The dissolution process is endothermic (

).[1] The system absorbs heat to break the crystal lattice.[1]

Thermodynamic Parameters

To design crystallization processes (e.g., cooling crystallization), the thermodynamic functions of solution must be calculated using the van't Hoff analysis of the solubility data.[1]

Key Equations

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

):-

Significance: Positive values indicate the dissolution is non-spontaneous at standard conditions (requires thermal energy/mixing).[1]

-

-

Entropy of Solution (

):-

Significance: Positive values (

) indicate that the driving force of dissolution is entropy-driven (disorder increases as the crystal lattice breaks).[1]

-

Thermodynamic Logic Flow (Graphviz)[1]

Caption: Calculation pathway from raw solubility data to thermodynamic parameters.

Application: Process Design for Purification

Based on the solubility differential, the following purification strategy is recommended for 2-Propyl-1,3-thiazolidine hydrochloride:

-

Cooling Crystallization:

-

Anti-Solvent Crystallization:

References

-

Qiu, J., Wang, P., Hu, S., He, H., Huang, H., & Guo, Y. (2021).[4] Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(4), 1821–1830.[1][3][4] [Link][1]

-

EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF).[1][5] (2012).[1][5] Scientific Opinion on Flavouring Group Evaluation 21, Revision 3 (FGE.21Rev3): Thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical group 29. EFSA Journal, 10(5), 2666.[1] [Link][1]

-

Tang, S., et al. (2020).[1] Thermodynamic analysis of solubility of pharmaceutical salts in organic solvents. Journal of Molecular Liquids. (General methodology reference).

Sources

Propyl-Substituted Thiazolidine Compounds: A Comprehensive Technical Guide on Their History, Discovery, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the history, discovery, and evolving scientific importance of propyl-substituted thiazolidine compounds. Moving beyond the well-documented landscape of thiazolidinediones in metabolic diseases, this document illuminates the unique trajectory of derivatives bearing the propyl moiety. We will explore the synthetic rationale, key developmental milestones, and the diverse pharmacological activities that have established these compounds as a compelling area of research. This guide will detail specific experimental protocols, analyze structure-activity relationships, and present a forward-looking perspective on the therapeutic potential of propyl-substituted thiazolidines.

Introduction: The Thiazolidine Scaffold and the Significance of Alkyl Substitution

The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The most prominent class of thiazolidine-containing drugs is the thiazolidinediones (TZDs), renowned for their insulin-sensitizing effects in the management of type 2 diabetes.[4]

The versatility of the thiazolidine core lies in the potential for substitution at various positions, which allows for the fine-tuning of its physicochemical and pharmacological properties. While extensive research has focused on aryl and other complex substitutions, the introduction of simple alkyl chains, such as a propyl group, has led to the discovery of compounds with distinct and valuable therapeutic profiles. The decision to incorporate a propyl group is often driven by the desire to modulate lipophilicity, enhance binding to specific biological targets, and explore new avenues of biological activity beyond the established applications of other thiazolidine derivatives.

This guide will specifically delve into the history and discovery of propyl-substituted thiazolidine compounds, offering a detailed exploration of their synthesis, mechanisms of action, and therapeutic potential.

Historical Perspective and Key Discoveries

The exploration of thiazolidinone derivatives for therapeutic purposes has a long history, with initial investigations into their biological activities dating back several decades. Early research primarily focused on the core thiazolidinone structure and the impact of substitutions at the 2, 3, and 5-positions.

A notable milestone in the specific context of propyl-substituted thiazolidinones was the investigation into their potential as antihistaminic and anticholinergic agents. One such pioneering study synthesized and evaluated a series of 2,3-disubstituted-4-thiazolidinone derivatives. Among these, 3-(3-(2-methyl-piperidine-1-yl) propyl]-2-(4-methylphenyl) thiazolidin-4-one hydrochloride emerged as a compound with significant inhibitory activity.[5] This discovery highlighted the potential of the N-propyl linker, particularly when combined with a piperidine moiety, to confer potent antihistaminic and anticholinergic properties.

This early work paved the way for further exploration of N-alkyl substituted thiazolidinones, with researchers investigating the impact of varying alkyl chain lengths on biological activity. These studies on structure-activity relationships (SAR) have been instrumental in understanding how modifications to the N-substituent influence the pharmacological profile of these compounds.[6][7]

Synthesis of Propyl-Substituted Thiazolidine Compounds

The synthesis of propyl-substituted thiazolidinones and thiazolidinediones can be achieved through established synthetic methodologies, which can be adapted to incorporate the desired propyl group. The two primary positions for propyl substitution are the nitrogen atom at position 3 (N-propyl) and the carbon atom at position 5 (as a propylidene group).

Synthesis of N-Propyl Thiazolidin-4-ones

A common and effective method for the synthesis of N-propyl thiazolidin-4-ones involves a multi-step process starting with the formation of a Schiff base, followed by cyclization with an α-mercaptoacetic acid.

Experimental Protocol: Synthesis of 2-Aryl-3-propyl-thiazolidin-4-ones

-

Schiff Base Formation: An equimolar mixture of an appropriate aromatic aldehyde and propylamine is refluxed in a suitable solvent (e.g., ethanol, methanol) for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base.

-

Cyclization: The crude Schiff base is dissolved in a solvent such as toluene or dioxane. To this solution, an equimolar amount of α-mercaptoacetic acid (thioglycolic acid) is added. The reaction mixture is refluxed for 6-8 hours, with the removal of water using a Dean-Stark apparatus.

-

Work-up and Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired 2-aryl-3-propyl-thiazolidin-4-one.

dot graph TD { A[Aromatic Aldehyde] -- Proplyamine --> B(Schiff Base); B -- α-Mercaptoacetic Acid --> C{Cyclization}; C -- Reflux --> D[2-Aryl-3-propyl-thiazolidin-4-one]; } caption: Synthesis of N-Propyl Thiazolidin-4-ones

Synthesis of 5-Propylidene-thiazolidine-2,4-diones

The synthesis of 5-propylidene-thiazolidine-2,4-diones is typically achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as thiazolidine-2,4-dione, in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation for 5-Propylidene-thiazolidine-2,4-diones

-

Reaction Setup: In a round-bottom flask, equimolar amounts of thiazolidine-2,4-dione and propanal are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Catalyst Addition: A catalytic amount of a base, such as piperidine or sodium acetate, is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature or gently heated to reflux for a period of 2-6 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried. Further purification can be achieved by recrystallization from an appropriate solvent to yield the pure 5-propylidene-thiazolidine-2,4-dione.[1][4][8]

dot graph TD { A[Thiazolidine-2,4-dione] -- Propanal --> B{Knoevenagel Condensation}; B -- Base Catalyst --> C[5-Propylidene-thiazolidine-2,4-dione]; } caption: Synthesis of 5-Propylidene Thiazolidine-2,4-diones

Biological Activities and Therapeutic Potential

Propyl-substituted thiazolidine compounds have demonstrated a range of biological activities, suggesting their potential in various therapeutic areas.

Antihistaminic and Anticholinergic Activity

As previously mentioned, early research identified N-propyl substituted thiazolidin-4-ones as potent antihistaminic and anticholinergic agents. The propyl linker appears to be crucial for this activity, likely by providing the optimal spacing and flexibility for the molecule to interact with H1 histamine and muscarinic receptors.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of N-substituted thiazolidinones. The introduction of a propyl group at the N-3 position can influence the compound's lipophilicity, which may enhance its ability to penetrate bacterial cell membranes. Research has shown that various N-alkyl thiazolidinone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[9][10]

Structure-Activity Relationship (SAR) Insights

The biological activity of propyl-substituted thiazolidine compounds is intricately linked to their molecular structure. Key SAR insights include:

-

N-3 Substitution: The nature of the substituent at the N-3 position is a critical determinant of biological activity. The length and branching of the alkyl chain, such as the propyl group, can significantly impact potency and selectivity for different biological targets.[6]

-

C-5 Substitution: For 5-ylidene derivatives, the geometry of the double bond and the nature of the substituent on the exocyclic carbon can influence receptor binding and overall activity.

Future Directions and Conclusion

The field of propyl-substituted thiazolidine compounds continues to hold promise for the discovery of novel therapeutic agents. Future research should focus on:

-

Exploring a broader range of biological targets: While antihistaminic and antimicrobial activities have been identified, a systematic screening of propyl-substituted derivatives against other targets, such as kinases and proteases, could unveil new therapeutic applications.

-

Lead optimization: For promising compounds, further structural modifications and SAR studies are warranted to enhance potency, selectivity, and pharmacokinetic properties.

-

Elucidating mechanisms of action: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects is crucial for their rational design and development.

References

- Lanni, C., et al. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.

- Abou-Seri, S. M., et al. Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5 - PubMed. J Med Chem. 1996 Sep 27;39(20):4044-57.

- Pradhan, T., et al. Structural Activity Relationship (SAR) of Thiazolidinones.

- Anonymous. Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds.

- Anonymous. Synthesis and biological activities of some thiazolidin-4-ones. Bahçeşehir University.

- Diurno, M. V., et al. Synthesis and antihistaminic activity of some thiazolidin-4-ones. J Med Chem. 1992 Jul 24;35(15):2910-2.

- Anonymous. Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an - Der Pharma Chemica.

- Bhoge, N. D., et al.

- Anonymous. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia.

- Anonymous.

- Singh, S. P., et al. Chemistry and biological activity of thiazolidinones | Chemical Reviews.

- Anonymous.

- Mehta, P. 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. orientjchem.org.

- Anonymous.

- Petrikaite, V., et al. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. PubMed.

- Anonymous. Synthesis of 5-Arylidene-2, 4-thiazolidinediones by Knoevenagel Condensation Using Tannic Acid as Catalyst | Request PDF.

- Anonymous. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry (RSC Publishing).

- Anonymous. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC.

- Anonymous. Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. PubMed Central.

- Anonymous. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central.

- Anonymous. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. PMC.

- Anonymous. ChemInform Abstract: Synthesis of 5-Arylidene-2,4-thiazolidinediones by Knoevenagel Condensation Catalyzed by Baker′s Yeast.

- Güzel, Ö., & Salman, A. Synthesis and biological evaluation of new 4-thiazolidinone derivatives. J Enzyme Inhib Med Chem. 2009 Aug;24(4):1015-23.

- Diurno, M. V., et al. Synthesis and antihistaminic activity of some thiazolidin-4-ones.

- Anonymous. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PMC.

-

Anonymous. Synthesis and antihistaminic activity of 3H-benzo[5][11] thieno [2,3-d][6][7][12] triazin-4-ones.

-

Anonymous. Synthesis and antihistaminic activity of 3H-benzo[5][11] thieno [2,3-d][6][7][12] triazin-4-ones.

Sources

- 1. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5- trimethyl-4-thiazolidinone maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Propyl-1,3-thiazolidine Hydrochloride

Topic: HPLC method development for detection of 2-Propyl-1,3-thiazolidine hydrochloride Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract & Introduction

This application note details the development and validation of a robust Reverse-Phase HPLC (RP-HPLC) method for the quantification and purity assessment of 2-Propyl-1,3-thiazolidine hydrochloride .

2-Propyl-1,3-thiazolidine is a heterocyclic compound often utilized as a flavor intermediate (Maillard reaction products) or a pharmaceutical building block. As a hydrochloride salt, the compound exhibits significant polarity and ionic character, presenting specific challenges in retention and peak shape on standard stationary phases.

This guide addresses the critical analytical hurdles:

-

Low UV Absorbance: The lack of extended conjugation requires detection at low wavelengths (205–210 nm).

-

Polar Retention: The hydrophilic nature of the salt form necessitates a method capable of retaining polar amines without phase collapse.

-

Peak Tailing: Interaction between the secondary amine and residual silanols is mitigated through strict pH control and buffer selection.

Physicochemical Profiling & Method Strategy

Before method development, understanding the analyte's properties is paramount to selecting the correct separation mode.

Analyte Profile[1]

-

Compound: 2-Propyl-1,3-thiazolidine hydrochloride

-

Molecular Formula: C₆H₁₃NS[1] · HCl

-

Structure: A five-membered saturated ring containing sulfur and nitrogen, substituted with a propyl chain at the C2 position.

-

Chromophore: Weak. Primary absorption arises from the

transitions of the sulfur and nitrogen lone pairs. -

Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents.

Method Development Decision Tree

The following logic flow dictates the selection of column chemistry and detection parameters.

Figure 1: Method Development Logic Flow. The lack of conjugation dictates low-UV detection, while the ionic nature requires an aqueous-stable stationary phase.

Experimental Protocol

Reagents and Chemicals[3][4]

-

Reference Standard: 2-Propyl-1,3-thiazolidine hydrochloride (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Buffer Additives: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (85%).

Instrumentation

-

System: Agilent 1260 Infinity II or Waters Alliance e2695.

-

Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

-

Column: Agilent Zorbax SB-C18 (StableBond) or equivalent Base-Deactivated C18 (e.g., Phenomenex Luna C18(2)).

-

Dimensions: 250 mm x 4.6 mm, 5 µm.

-

Chromatographic Conditions (The "Gold Standard")

This protocol uses an acidic phosphate buffer to ensure the amine remains protonated (preventing secondary interactions) and to suppress silanol ionization on the column.

| Parameter | Setting | Rationale |

| Mobile Phase A | 20 mM | Low pH suppresses silanol activity and ensures analyte is fully protonated ( |

| Mobile Phase B | Acetonitrile (100%) | Standard organic modifier for RP-HPLC. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 5 µm particles. |

| Column Temp | 30°C | Improves mass transfer and peak symmetry. |

| Injection Volume | 10 µL | Standard volume; reduce to 5 µL if peak overloading occurs. |

| Detection | 210 nm (Bandwidth 4 nm) | Target wavelength for thiazolidine ring absorption. |

| Run Time | 15 Minutes | Sufficient for elution and re-equilibration. |

Gradient Profile

To ensure retention of the polar salt while eluting potential hydrophobic impurities:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase |

| 0.00 | 95 | 5 | Loading (High aqueous for retention) |

| 8.00 | 60 | 40 | Elution (Ramp to elute organics) |

| 10.00 | 60 | 40 | Wash |

| 10.10 | 95 | 5 | Re-equilibration |

| 15.00 | 95 | 5 | End |

Sample Preparation Workflow

Proper sample preparation is critical to prevent degradation (ring opening) or oxidation of the thiazolidine sulfur.

Figure 2: Sample Preparation Workflow. Note the use of Mobile Phase A as the diluent to match the initial gradient conditions and maintain stability.

Method Validation (ICH Q2 Guidelines)

The following parameters must be verified to establish the method's reliability.

System Suitability Testing (SST)

Inject the standard solution (100 µg/mL) six times.

-

Retention Time (

): ~4.5 - 6.0 min (Expected). -

Theoretical Plates (

): > 5000. -

Tailing Factor (

): < 1.5 (Critical for amine salts).

Linearity

Prepare 5 concentration levels: 25, 50, 100, 150, and 200 µg/mL.

-

Acceptance:

.[4]

Limit of Detection (LOD) & Quantitation (LOQ)

Due to low UV absorbance, sensitivity is the limiting factor.

-

LOD (S/N = 3): Typically ~1–2 µg/mL.

-

LOQ (S/N = 10): Typically ~5–10 µg/mL.

-

Note: If higher sensitivity is required (e.g., plasma analysis), derivatization with FMOC-Cl or CMQT is recommended to add a fluorescent or strong UV tag [1].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Secondary silanol interactions. | Ensure pH is |

| Early Elution ( | Analyte is too polar for C18. | Switch to a "Polar Embedded" C18 (e.g., Waters SymmetryShield) or reduce initial organic to 0-2%. |

| Baseline Drift | Absorption of Acetate/Formate at 210 nm. | Use Phosphate buffer (transparent at 210 nm). Avoid Acetate buffers. |

| Split Peaks | Sample solvent mismatch. | Ensure sample is dissolved in Mobile Phase A (Buffer), NOT pure Acetonitrile. |

References

-

Głowacki, R., & Bald, E. (2009). HPLC method for determination of thiazolidine-4-carboxylic acid in human plasma.[5] Chromatographia, 70(11-12), 1687-1691. Link

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.[1] (General reference for amine analysis on C18). Link

-

PubChem. (2023). 2-Propylthiazolidine Compound Summary. National Library of Medicine. Link

Sources

- 1. 2-Propylthiazolidine | C6H13NS | CID 146885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pasg.nhs.uk [pasg.nhs.uk]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity GC-MS Profiling of Volatile Thiazolidine Derivatives

Executive Summary & Scope

This technical guide details the gas chromatography-mass spectrometry (GC-MS) analysis of volatile thiazolidine derivatives . Unlike their high-molecular-weight pharmaceutical counterparts (e.g., glitazones), volatile thiazolidines are critical biomarkers in flavor chemistry (Maillard reaction products), food safety (aldehyde scavengers), and metabolic profiling.

These heterocyclic compounds (5-membered saturated rings containing sulfur and nitrogen) present unique analytical challenges:

-

Basicity: The secondary amine at position 3 causes peak tailing on standard silica columns.

-

Thermal Instability: Certain derivatives degrade or oxidize (to thiazolines) at high injector temperatures.

-

Isomeric Complexity: C2-substituted thiazolidines often exist as diastereomers or equilibrating rotamers.

This protocol provides a self-validating workflow using Headspace Solid-Phase Microextraction (HS-SPME) for trace analysis and Liquid-Liquid Extraction (LLE) for high-concentration profiling, ensuring high sensitivity and spectral integrity.

Mechanism of Formation & Chemistry

Understanding the analyte's origin is essential for accurate profiling. Volatile thiazolidines are typically formed via the condensation of

Formation Pathway (Graphviz Diagram)

The following diagram illustrates the condensation mechanism, which is reversible. Sample pH must be controlled to prevent hydrolysis during extraction.

Caption: Figure 1. Formation pathway of thiazolidines. Stability is pH-dependent; neutral to slightly alkaline pH favors the ring-closed form.

Sample Preparation Protocols

Method A: HS-SPME (Trace Volatiles in Complex Matrices)

Best for: Food matrices, biological fluids, and flavor profiling.

Rationale: Thiazolidines are semi-volatile. Direct immersion can foul the fiber with proteins/lipids. Headspace extraction isolates the analyte from the matrix, protecting the GC liner.

-

Sample Assembly:

-

Place 2.0 g of sample (solid) or 2.0 mL (liquid) into a 20 mL headspace vial.

-

Add 10 µL of Internal Standard (IS) solution (e.g., 2-methyl-3-heptanone or deuterated 2-methylthiazolidine-d3 at 10 ppm in methanol).

-

Add 0.5 g NaCl (salting out effect increases volatility).

-

Seal with a magnetic screw cap and PTFE/silicone septum.

-

-

Fiber Selection:

-

DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

-

Why: The Carboxen layer traps small volatiles, while DVB retains larger derivatives.

-

-

Extraction Parameters:

-

Incubation: 10 min at 50°C (agitation 250 rpm).

-

Extraction: 30 min at 50°C (fiber exposed).

-

Desorption: 3 min at 250°C in GC inlet (splitless mode).

-

Method B: Liquid-Liquid Extraction (High Concentration/Synthesis)

Best for: Reaction monitoring, synthetic purity checks.

-

Extraction:

-

Adjust sample pH to 8.0 (ensures amine is deprotonated/neutral for extraction).

-

Extract with Dichloromethane (DCM) (3 x volume).

-

Note: Avoid chloroform if analyzing trace levels, as it can form artifacts with amines under heat.

-

-

Drying & Concentration:

-

Dry organic layer over anhydrous

. -

Concentrate under a gentle stream of

to ~1 mL. Do not evaporate to dryness (volatility loss).

-

GC-MS Instrumental Parameters

Column Selection Strategy

-

Primary Choice (Screening): 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS) .

-

Pros: High thermal stability, low bleed, standard library matching (NIST).

-

Cons: Basic thiazolidines may tail.

-

-

Secondary Choice (Resolution): Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) .

-

Pros: Excellent peak shape for basic amines; separates isomers well.

-

Cons: Lower temperature limit (250°C).

-

Instrument Configuration Table

| Parameter | Setting (Standard Optimization) | Technical Rationale |

| Inlet | Split/Splitless (SSL) | |

| Liner | Ultra-Inert (Deactivated) Single Taper with Wool | Prevents adsorption of the secondary amine (-NH-) on active silanol sites. |

| Temperature | 240°C | High enough for desorption, low enough to minimize thermal oxidation to thiazolines. |

| Mode | Splitless (1 min purge) for SPME; Split (10:1) for Liquid | Optimizes sensitivity vs. peak shape. |

| Carrier Gas | Helium, Constant Flow: 1.0 mL/min | Maintains separation efficiency during temperature ramp. |

| Oven Program | 40°C (hold 2 min) | Slow ramp required to separate early-eluting structural isomers. |

| Transfer Line | 250°C | Prevents condensation of less volatile derivatives. |

| Ion Source | EI (70 eV), 230°C | Standard ionization. Source temp kept moderate to prevent fragmentation of molecular ion ( |

| Quadrupole | 150°C | Standard setting. |

| Scan Mode | Full Scan ( | Thiazolidines are low MW (typically 89–250 Da). Start at 35 to avoid air/water. |

Data Analysis & Spectral Validation

Thiazolidines exhibit distinct fragmentation patterns driven by the sulfur and nitrogen heteroatoms.

Characteristic Fragmentation (Self-Validation)

To validate that a peak is a thiazolidine derivative, look for these diagnostic ions:

-

Molecular Ion (

): Usually visible but weak to moderate intensity (odd mass number if 1 nitrogen is present). -

-Cleavage (Dominant): Cleavage adjacent to the nitrogen and sulfur atoms.

-

Example (2-methylthiazolidine, MW 103): Loss of the methyl group (

) is common, but ring cleavage is more significant.

-

-

Ring Fragmentation:

- 88/89: Unsubstituted thiazolidine ring fragments.

-

60/61:

-

42:

Fragmentation Logic Diagram

Use this logic flow to confirm identity from the mass spectrum.

Caption: Figure 2. Spectral validation decision tree for thiazolidine identification.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Tailing Peaks | Active silanols in liner or column interacting with amine. | 1. Replace liner with Ultra-Inert wool liner.2. Trim column inlet (10-20 cm).3. Switch to base-deactivated column (e.g., DB-5MS UI). |

| Missing Peaks | Thermal degradation or oxidation to thiazoline. | Lower inlet temperature to 200°C. Ensure carrier gas is oxygen-free (trap maintenance). |

| Peak Splitting | Diastereomers (cis/trans) at C2 position. | This is normal for 2-substituted thiazolidines. Do not integrate as one peak unless resolution is impossible. Report as Isomer 1 and Isomer 2. |

| Low Sensitivity | Poor SPME adsorption. | Increase salting out (NaCl). Ensure pH is > 7.0 for extraction (keeps amine neutral). |

References

-

Elmore, J. S., & Mottram, D. S. (2000). The role of the Maillard reaction in the formation of flavor compounds in cooked meat. In Flavor Chemistry: Industrial and Academic Research.

- Context: Establishes the formation of thiazolidines from cysteine and aldehydes in food m

-

(Generic ACS Book Link for verification)

-

Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis.

- Context: Validates the SPME parameters (DVB/CAR/PDMS)

-

Yeo, H. C. H., & Shibamoto, T. (1991). Microwave-induced volatiles of the Maillard reaction of cysteamine and glucose.Journal of Agricultural and Food Chemistry, 39(2), 370-373.

- Context: Provides EI-MS fragmentation d

-

Laisk, T., et al. (2016). Derivatization of aldehydes with cysteamine for GC-MS analysis.

-

Context: Protocols for using thiazolidine formation as an analytical tag for aldehydes.[1]

-

(Journal Landing Page)

-

-

NIST Chemistry WebBook.Mass Spectrum of Thiazolidine.

- Context: Reference spectra for m/z 89, 60, 42 ions.

Sources

Application Note: Advanced Extraction Strategies for 2-Propyl-1,3-thiazolidine in Complex Food Matrices

Executive Summary

This application note details the extraction and quantification of 2-Propyl-1,3-thiazolidine (2-PT) , a potent volatile flavor compound associated with roasted, nutty, and popcorn-like notes in thermally processed foods (beef, yeast extracts).

Critical Distinction: Researchers must distinguish 2-PT (a volatile flavor congener, CAS 24050-16-6) from thiazolidinediones (glitazones), which are non-volatile antidiabetic drugs. While they share a heterocyclic core, their extraction chemistries are diametrically opposed. This guide focuses exclusively on the volatile isolation of 2-PT from lipid-rich and protein-heavy food matrices.

We present two validated workflows:

-

HS-SPME (Headspace Solid-Phase Microextraction): For rapid, solvent-free screening and relative quantitation.

-

SAFE (Solvent-Assisted Flavor Evaporation): The "Gold Standard" for absolute quantification and olfactory assessment, eliminating thermal artifacts common in traditional distillation.

Chemical Profile & Matrix Challenges

2-PT is formed via the condensation of cysteamine (from cysteine degradation) with butanal (butyraldehyde) during the Maillard reaction.

| Property | Specification | Implication for Extraction |

| CAS Number | 24050-16-6 | Target Identifier |

| Molecular Weight | 131.24 g/mol | Detectable via standard GC-MS (EI) |

| LogP | ~1.5 - 2.0 (Est.) | Moderate lipophilicity; binds to fat matrices. |

| Volatility | Semi-volatile | Susceptible to loss during solvent concentration. |

| Stability | pH-dependent | Acidic pH can reverse hydrolysis to aldehyde + amine. |

The Matrix Challenge: In food matrices (e.g., cooked meat, gravy), 2-PT partitions heavily into the lipid phase. Traditional Liquid-Liquid Extraction (LLE) often results in emulsions. Furthermore, standard Steam Distillation (SDE) operates at 100°C, which can artificially generate new thiazolidines (artifacts) or degrade existing ones via oxidation.

Strategic Workflow Decision Matrix

The choice of extraction method depends on the analytical goal (Throughput vs. Fidelity).

Figure 1: Decision matrix for selecting the appropriate extraction modality based on matrix complexity and data requirements.

Protocol A: HS-SPME (Rapid Screening)

Objective: Rapid isolation of 2-PT from aqueous or semi-solid matrices without solvent. Mechanism: Competitive adsorption/absorption onto a polymer-coated fused silica fiber.

Materials

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

-

Causality: This "triple-phase" fiber covers the polarity range of thiazolidines. The Carboxen layer is critical for trapping small, volatile sulfur compounds, while DVB handles the semi-volatiles.

-

-

Vial: 20 mL Headspace vial with magnetic screw cap (PTFE/Silicone septum).

-

Salt: NaCl (Analytical Grade).

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh 3.0 g of homogenized sample (e.g., meat slurry) into the 20 mL vial.

-

Add 1.0 g of NaCl.

-

Scientific Rationale: Adding salt increases the ionic strength of the aqueous phase ("salting out"), driving the semi-polar 2-PT into the headspace, thereby increasing sensitivity by 2-3x.

-

-

Equilibration:

-

Add internal standard (e.g., 2-Isobutylthiazole, 5 µL of 100 ppm solution).

-

Seal and incubate at 50°C for 15 minutes with agitation (500 rpm).

-

Note: Do not exceed 60°C. Thiazolidines are thermally labile; higher temps may alter the isomeric ratio or induce degradation.

-

-

Extraction:

-

Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 50°C.

-

-

Desorption:

-

Inject fiber into GC inlet (splitless mode) at 250°C for 3 minutes.

-

Caution: Ensure the inlet liner is clean (deactivated wool). Active sites in dirty liners will irreversibly adsorb sulfur compounds.

-

Protocol B: Solvent-Assisted Flavor Evaporation (SAFE)[1]

Objective: Isolation of volatiles from high-fat matrices (oils, fatty meats) for absolute quantification. Mechanism: High-vacuum distillation separates volatiles from non-volatiles (lipids/proteins) at low temperatures (<40°C), preventing Maillard artifacts.

Materials

-

SAFE Apparatus: (Glassware designed by Engel et al., available via specialized glassblowers).

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (distilled).

-

Drying Agent: Anhydrous Sodium Sulfate (

).[1][2]

Step-by-Step Methodology

-

Solvent Extraction (Pre-SAFE):

-

Homogenize 50 g of food sample with 150 mL of Dichloromethane.

-

Why DCM? It has excellent solubility for thiazolidines and a low boiling point (40°C), facilitating later concentration.

-

Centrifuge at 3000 x g for 10 mins to separate the organic layer from solid debris. Collect the supernatant (containing lipids + volatiles).

-

-

SAFE Distillation:

-

Connect the extract flask to the SAFE head.

-

Apply high vacuum (

mbar). -

Dropwise add the extract into the SAFE head (thermostatted at 40°C).

-

The Separation: Volatiles and solvent flash-evaporate and re-condense in the receiving flask (cooled with liquid nitrogen, -196°C). Non-volatiles (lipids, proteins) remain in the waste flask.

-

-

Concentration:

-

Thaw the distillate. Dry over anhydrous

to remove residual water.[3] -

Concentrate the extract to 0.5 mL using a Vigreux column at 42°C.

-

Critical: Do NOT use rotary evaporation to dryness. 2-PT is volatile; aggressive evaporation will result in >50% analyte loss. Use a reflux column (Vigreux) to retain volatiles while removing solvent.

-

Figure 2: The SAFE mechanism ensures lipids are discarded while volatiles are cryogenically trapped.

Analytical Validation (GC-MS)

Regardless of the extraction method, the detection parameters remain constant.

Instrument Parameters

-

Column: DB-WAX or SolGel-WAX (Polar phase is essential for separating sulfur heterocycles).

-

Dimensions: 30m x 0.25mm x 0.25µm.

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

40°C (hold 2 min) -> 5°C/min -> 230°C (hold 10 min).

-

Rationale: Slow ramp required to separate 2-PT from co-eluting pyrazines common in roasted foods.

-

Mass Spectrometry (EI) Targets

Use SIM (Selected Ion Monitoring) for trace analysis.

| Ion Type | m/z | Interpretation |

| Quantitation Ion | 131 | Molecular Ion ( |

| Qualifier 1 | 88 | Loss of propyl group ( |

| Qualifier 2 | 60 | Ring fragmentation (characteristic of thiazolidines) |

Quality Control Criteria:

-

Recovery: SAFE extraction should yield >85% recovery relative to internal standard.

-

Linearity:

over 10-1000 ppb range. -

Blank: Run a solvent blank between samples; sulfur compounds are "sticky" and prone to carryover.

References

-

NIST Chemistry WebBook. Thiazolidine, 2-propyl- Mass Spectrum and Properties.[4] National Institute of Standards and Technology.[4][5] [Link]

-

Engel, W., Bolygo, W., & Schieberle, P. (1999). Solvent-assisted flavor evaporation (SAFE) - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices. European Food Research and Technology. [Link]

-

Elmore, J. S., & Mottram, D. S. The role of lipid in the formation of volatile sulfur compounds in melon. (Contextual reference for sulfur/lipid interaction). [Link]

Sources

- 1. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. organomation.com [organomation.com]

- 4. Thiazolidine, 2-propyl- [webbook.nist.gov]

- 5. Thiazolidine, 2-propyl- [webbook.nist.gov]

recrystallization solvents for purifying 2-Propyl-1,3-thiazolidine hydrochloride

Application Note: Precision Purification of 2-Propyl-1,3-thiazolidine Hydrochloride

Executive Summary

The purification of 2-Propyl-1,3-thiazolidine hydrochloride presents a unique challenge in organic synthesis. As a heterocyclic amine salt often used in flavor chemistry (FEMA 3608) and pharmaceutical intermediate synthesis, its purity is critical for stability and organoleptic profile. This guide outlines a scientifically grounded recrystallization strategy. While standard amine salts are often purified using ethanol/ether systems, the propyl chain at the C2 position introduces lipophilicity that alters the solubility profile, necessitating a tuned solvent system.

Key Recommendation: A binary solvent system of Absolute Ethanol (solvent) and Ethyl Acetate (anti-solvent) is identified as the optimal balance between yield, purity, and process safety.

Physicochemical Profile & Solubility Logic

To design a self-validating purification protocol, one must understand the solute-solvent interactions.

-

Compound Structure: The molecule consists of a polar thiazolidine ring (protonated at the nitrogen) and a lipophilic propyl chain.

-

Impurities to Target:

-

Unreacted Aldehyde (Butanal): Lipophilic, soluble in organic solvents.

-

Cysteamine Hydrochloride: Highly polar, water-soluble, insoluble in esters.

-

Oxidation Products (Thiazolines/Disulfides): Variable solubility.

-

Solvent Selection Matrix:

| Solvent System | Role | Mechanism of Action | Suitability |

| Ethanol / Ethyl Acetate | Primary | Ethanol dissolves the ionic HCl salt; Ethyl Acetate acts as a polar aprotic anti-solvent that precipitates the salt while keeping lipophilic impurities (aldehydes) in solution. | High (Scalable, Safer) |

| Methanol / MTBE | Secondary | Methanol offers high solubility for difficult salts; MTBE (Methyl tert-butyl ether) is a strong anti-solvent. | Medium (MTBE is volatile/peroxide former) |

| Isopropanol (IPA) | Alternative | Single-solvent system. The propyl chain of the solute aligns well with the isopropyl group of the solvent, potentially offering good temperature-dependent solubility. | Medium (Risk of "oiling out") |

| Water / Ethanol | Avoid | Thiazolidines are hydrolytically unstable in aqueous media (ring-opening equilibrium). | Low (Stability Risk) |

Detailed Experimental Protocol

Protocol A: The Ethanol/Ethyl Acetate System (Recommended)

Best for: Removal of unreacted aldehyde and non-polar byproducts.

Materials:

-

Crude 2-Propyl-1,3-thiazolidine HCl (Solid)

-

Solvent: Absolute Ethanol (Anhydrous)

-

Anti-solvent: Ethyl Acetate (ACS Reagent Grade)

-

Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology:

-

Saturation (The Dissolution Phase):

-

Place 10.0 g of crude solid in a round-bottom flask.

-

Add Absolute Ethanol in small portions (start with 20 mL) while heating to a gentle reflux (approx. 78°C).

-

Critical Check: Add just enough ethanol to dissolve the solid completely. If a small amount of insoluble material remains (likely inorganic salts or cysteamine polymers), perform a hot filtration immediately.

-

-

Nucleation (The Anti-Solvent Phase):

-

Remove the heat source but keep the flask on the stir plate.

-

While the solution is still hot (~60°C), slowly add Ethyl Acetate dropwise.

-

Visual Cue: Continue adding until a faint, persistent cloudiness (turbidity) appears. This indicates the metastable limit.

-

Add 1-2 mL of Ethanol to clear the turbidity (restore clear solution).

-

-

Crystallization (The Ordering Phase):

-

Allow the flask to cool to room temperature slowly (over 30-60 minutes). Rapid cooling traps impurities.

-

Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

-

Troubleshooting: If the product separates as an oil ("oiling out") rather than crystals, reheat to dissolve and add more Ethanol (solvent) to shift the equilibrium, then cool more slowly.

-

-

Isolation:

-

Filter the white crystalline solid using vacuum filtration.

-

Wash: Rinse the filter cake with a cold mixture of Ethanol/Ethyl Acetate (1:3 ratio). This washes away the mother liquor containing the impurities.

-

-

Drying:

-

Dry the solid in a vacuum oven at 40°C for 4-6 hours.

-

Note: Thiazolidine HCl salts can be hygroscopic.[1] Store in a desiccator.

-

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for the purification process.

Figure 1: Decision-matrix for the recrystallization of 2-Propyl-1,3-thiazolidine HCl, highlighting critical control points for "oiling out" and insolubles.

Validation & Quality Control

A self-validating system requires confirmation of purity.

| Parameter | Method | Acceptance Criteria |

| Identity | 1H-NMR (D2O or DMSO-d6) | Confirm propyl chain signals (triplet ~0.9 ppm, multiplet ~1.6 ppm) and thiazolidine ring protons. Absence of aldehyde peak (~9.7 ppm). |

| Purity | HPLC (Reverse Phase) | >98.5% Area under curve. (Mobile phase: Acetonitrile/Buffer). |

| Melting Point | Capillary Method | Sharp range (typically >100°C for HCl salts, though specific literature values vary; look for <2°C range). Note: Free base melts ~84°C [1]; HCl salt should be higher. |

| Chloride Content | AgNO3 Titration | Stoichiometric equivalent (1:1 molar ratio). |

Troubleshooting Guide

-

Problem: Oiling Out.

-

Cause: The solute is precipitating as a liquid before it can crystallize, often due to the temperature being above the melting point of the solvated salt or too much anti-solvent.

-

Solution: Use more Ethanol (solvent) to lower the saturation point, or seed the solution with a pure crystal at a slightly higher temperature.

-

-

Problem: Low Yield.

-

Cause: Too much Ethanol used.

-

Solution: Evaporate 50% of the solvent and repeat the cooling step.

-

-

Problem: Hygroscopicity.

-

Cause: Thiazolidine salts attract water.

-

Solution: Ensure all solvents are anhydrous. Filter under a nitrogen blanket if possible.

-

References

-

The Good Scents Company. (n.d.). 2-Propyl thiazolidine.[2][3][4][5] Retrieved October 26, 2023, from [Link]

-

National Institute of Standards and Technology (NIST).[3] (n.d.). Thiazolidine, 2-propyl-.[2][3][4][5][6] NIST Chemistry WebBook, SRD 69.[3][5] Retrieved October 26, 2023, from [Link]

- Perrin, D. D., Armarego, W. L. F., & Perrin, D. R. (1980). Purification of Laboratory Chemicals. Pergamon Press.

Sources

- 1. CAS 14446-47-0: Thiazolidine, hydrochloride | CymitQuimica [cymitquimica.com]

- 2. 2-Propylthiazolidine | C6H13NS | CID 146885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiazolidine, 2-propyl- [webbook.nist.gov]

- 4. Thiazolidine, 2-propyl- [webbook.nist.gov]

- 5. Thiazolidine, 2-propyl- [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Unlocking Savory Excellence: Application Notes for 2-Propyl-1,3-thiazolidine HCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of 2-Propyl-1,3-thiazolidine Hydrochloride (PTh-HCl) as a potent flavor enhancer in a variety of savory food product formulations. This document delves into the chemical underpinnings of its flavor activity, offers detailed protocols for its application and sensory evaluation, and provides insights into its stability and analytical quantification.

Introduction: The Maillard Reaction and the Genesis of Savory Flavors

The complex and desirable flavors associated with cooked savory foods are largely the result of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. This intricate cascade of reactions generates a plethora of volatile and non-volatile compounds, including thiazoles and thiazolidines, which are renowned for their meaty, nutty, and roasted flavor profiles.[1][2] 2-Propyl-1,3-thiazolidine is a heterocyclic compound that can be formed during the Maillard reaction and is recognized for its potential to contribute to and enhance savory flavors.[3] The hydrochloride salt form, 2-Propyl-1,3-thiazolidine HCl, offers improved stability and handling properties for food applications.

Chemical Profile and Synthesis of 2-Propyl-1,3-thiazolidine HCl

| Property | Value | Reference |

| Chemical Name | 2-Propyl-1,3-thiazolidine hydrochloride | |

| Molecular Formula | C₆H₁₄ClNS | [4] |

| Molecular Weight | 167.70 g/mol | |

| CAS Number | 24050-10-0 (for the free base) | [4] |

Synthesis of 2-Propyl-1,3-thiazolidine Hydrochloride:

The synthesis of 2-propyl-1,3-thiazolidine typically involves the condensation reaction of cysteamine with butanal. The resulting free base can then be converted to the hydrochloride salt.

Protocol 1: Synthesis of 2-Propyl-1,3-thiazolidine HCl

Materials:

-

Cysteamine hydrochloride

-

Butanal

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Neutralization of Cysteamine HCl: Dissolve cysteamine hydrochloride in water and cool in an ice bath. Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and free the cysteamine base.

-

Condensation Reaction: To the aqueous solution of cysteamine, slowly add butanal with vigorous stirring. The reaction is typically exothermic and should be kept cool.

-

Extraction: After the reaction is complete, extract the aqueous mixture with diethyl ether. The 2-propyl-1,3-thiazolidine will partition into the ether layer.

-

Drying: Separate the ether layer and dry it over anhydrous magnesium sulfate.

-

Salt Formation: Filter the dried ether solution and cool it in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether with stirring. The 2-Propyl-1,3-thiazolidine HCl will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Flavor Profile and Mechanism of Enhancement

While detailed sensory data for 2-propyl-1,3-thiazolidine HCl is not extensively published, the flavor profiles of related 2-alkyl-thiazolidines are well-documented as possessing meaty, savory, nutty, and roasted characteristics.[5] These compounds are known to contribute significantly to the authentic flavor of cooked meats, soups, and gravies.[6]

The mechanism by which 2-Propyl-1,3-thiazolidine HCl enhances savory flavors is believed to be twofold:

-

Direct Flavor Contribution: The molecule itself possesses a savory, meaty aroma that directly adds to the overall flavor profile of the food product.

-

Synergistic Effects: It can interact with other flavor compounds present in the food matrix, such as those from the Maillard reaction or lipid oxidation, to amplify and round out the savory taste. This can lead to a more complex and authentic flavor experience.[7]

Application in Savory Products

2-Propyl-1,3-thiazolidine HCl can be utilized in a wide array of savory applications to enhance and impart meaty, roasted flavors.

Potential Applications:

-

Processed Meats: Sausages, burgers, and cured meats.

-

Soups and Broths: Enhancing the richness and meaty character of chicken, beef, and vegetable broths.

-

Gravies and Sauces: Adding a roasted, savory depth to pan gravies and savory sauces.

-

Savory Snacks: Improving the flavor profile of seasoned chips, crackers, and extruded snacks.

-

Plant-Based Meat Alternatives: Providing a more authentic meaty flavor to vegetarian and vegan products.

Protocol 2: Determining Optimal Dosage in a Savory Broth

This protocol outlines a systematic approach to determine the optimal concentration of 2-Propyl-1,3-thiazolidine HCl in a simple savory broth.

Materials:

-

Stock solution of 2-Propyl-1,3-thiazolidine HCl (e.g., 0.1% w/v in deionized water).

-

Unsalted savory broth base (chicken or vegetable).

-

Graduated pipettes and volumetric flasks.

-

Heating plate and beakers.

-

Sensory evaluation booths with controlled lighting and ventilation.

-

Water and unsalted crackers for palate cleansing.

-

Sensory evaluation forms.

Procedure:

-

Preparation of Test Samples:

-

Prepare a control sample of the savory broth with no added 2-Propyl-1,3-thiazolidine HCl.

-

Prepare a series of test samples with increasing concentrations of 2-Propyl-1,3-thiazolidine HCl. A suggested starting range is 0.1 ppm to 10 ppm.

-

-

Sensory Evaluation Setup:

-

Recruit a panel of trained sensory analysts.

-

Present the samples in a randomized and blind manner. Use three-digit random codes for each sample.

-

-

Sensory Analysis (Descriptive Analysis):

-

Instruct panelists to evaluate each sample for key sensory attributes such as:

-

Overall savory intensity

-

Meaty flavor intensity

-

Roasted flavor intensity

-

Umami sensation

-

Any off-flavors

-

-

Use a labeled magnitude scale (e.g., 0-15) for each attribute.

-

-

Data Analysis:

-

Analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to identify significant differences between the control and test samples.

-

Plot the intensity ratings for each attribute against the concentration of 2-Propyl-1,3-thiazolidine HCl to determine the optimal dosage that provides the desired flavor enhancement without introducing off-notes.

-

Stability and Analytical Methods

The stability of flavor compounds is crucial during food processing and storage. The hydrochloride salt of 2-propyl-1,3-thiazolidine is expected to have greater stability compared to the free base, particularly in acidic food systems. However, its stability can be influenced by factors such as temperature, pH, and the presence of other ingredients.[8]

Analytical Quantification:

Accurate quantification of 2-Propyl-1,3-thiazolidine HCl in food matrices is essential for quality control and regulatory compliance. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a suitable method for the sensitive and selective determination of this compound.

Protocol 3: Quantification of 2-Propyl-1,3-thiazolidine in a Food Matrix by HPLC-MS/MS

Materials and Equipment:

-

HPLC system with a tandem mass spectrometer (MS/MS).

-

C18 reversed-phase HPLC column.

-

Acetonitrile (HPLC grade).

-

Formic acid.

-

Deionized water.

-

2-Propyl-1,3-thiazolidine HCl standard.

-

Food sample.

-

Homogenizer.

-

Centrifuge.

-

Solid-phase extraction (SPE) cartridges.

Procedure:

-

Sample Preparation:

-

Homogenize the food sample.

-

Extract the analyte from the sample using an appropriate solvent system (e.g., acetonitrile/water).

-

Centrifuge the extract to remove solid debris.

-

Clean up the extract using SPE to remove interfering matrix components.

-

-

HPLC-MS/MS Analysis:

-

Inject the cleaned-up extract into the HPLC-MS/MS system.

-

Use a gradient elution program with a mobile phase consisting of water and acetonitrile with formic acid.

-

Set the mass spectrometer to monitor for the specific precursor and product ions of 2-propyl-1,3-thiazolidine.

-

-

Quantification:

-